molecular formula C8H6F4O B13692782 1-(Difluoromethoxy)-2-(difluoromethyl)benzene

1-(Difluoromethoxy)-2-(difluoromethyl)benzene

Cat. No.: B13692782
M. Wt: 194.13 g/mol
InChI Key: QZQKOPOHEMYSJF-UHFFFAOYSA-N
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Description

1-(Difluoromethoxy)-2-(difluoromethyl)benzene is an organic compound characterized by the presence of difluoromethoxy and difluoromethyl groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the nucleophilic substitution reaction, where a suitable benzene derivative undergoes substitution with difluoromethyl and difluoromethoxy reagents under specific conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale nucleophilic substitution reactions, often facilitated by catalysts to enhance reaction efficiency and yield. The use of green solvents and photochemical protocols can also be employed to ensure environmentally friendly production processes .

Chemical Reactions Analysis

Types of Reactions: 1-(Difluoromethoxy)-2-(difluoromethyl)benzene can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(Difluoromethoxy)-2-(difluoromethyl)benzene has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioisostere in drug design, where it can mimic the properties of other functional groups.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(Difluoromethoxy)-2-(difluoromethyl)benzene involves its interaction with specific molecular targets and pathways. The difluoromethyl and difluoromethoxy groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological processes, making the compound a valuable tool in medicinal chemistry and drug development .

Comparison with Similar Compounds

  • 1-(Difluoromethoxy)-4-(difluoromethyl)benzene
  • 1-(Difluoromethoxy)-3-(difluoromethyl)benzene
  • 1-(Difluoromethoxy)-2-(trifluoromethyl)benzene

Uniqueness: 1-(Difluoromethoxy)-2-(difluoromethyl)benzene is unique due to the specific positioning of the difluoromethyl and difluoromethoxy groups on the benzene ring. This positioning can significantly influence the compound’s chemical reactivity and biological activity, distinguishing it from other similar compounds .

Properties

Molecular Formula

C8H6F4O

Molecular Weight

194.13 g/mol

IUPAC Name

1-(difluoromethoxy)-2-(difluoromethyl)benzene

InChI

InChI=1S/C8H6F4O/c9-7(10)5-3-1-2-4-6(5)13-8(11)12/h1-4,7-8H

InChI Key

QZQKOPOHEMYSJF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(F)F)OC(F)F

Origin of Product

United States

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